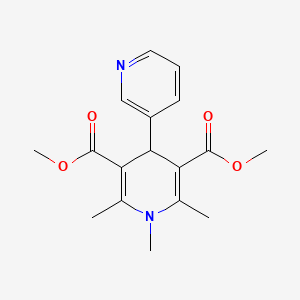![molecular formula C17H14FN5O6S B11517248 4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11517248.png)
4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a methoxyphenyl group, and a fluorobenzene sulfonate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the formamido group: This step involves the reaction of the oxadiazole derivative with formamide under controlled temperature and pressure.
Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.
Sulfonation: The final step involves the sulfonation of the fluorobenzene ring using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-CHLOROBENZENE-1-SULFONATE
- 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZENE-1-SULFONATE
Uniqueness
The uniqueness of 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzene sulfonate moiety, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H14FN5O6S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C17H14FN5O6S/c1-27-14-8-10(9-20-21-17(24)15-16(19)23-29-22-15)2-7-13(14)28-30(25,26)12-5-3-11(18)4-6-12/h2-9H,1H3,(H2,19,23)(H,21,24)/b20-9+ |
InChI Key |
KIPKQMMXQHFNRV-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NON=C2N)OS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NON=C2N)OS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate](/img/structure/B11517165.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11517173.png)
![1,3-Dimethyl-5-{[4-(4-methylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11517196.png)
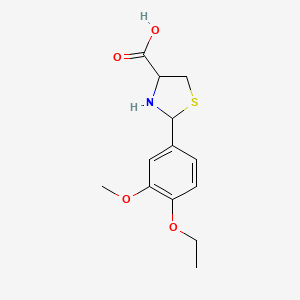
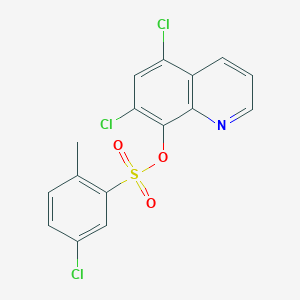
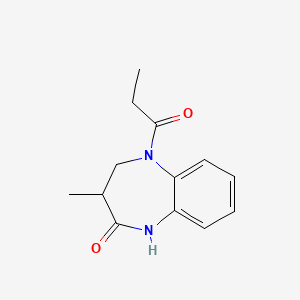
![[(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11517210.png)
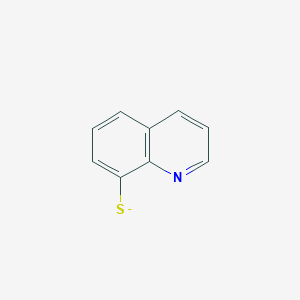
![2,4-dibromo-6-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517220.png)
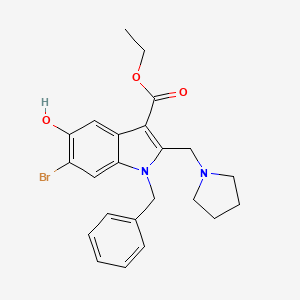
![2-[(2E)-3-Methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-YL]-N-(2-methylphenyl)acetamide](/img/structure/B11517224.png)
![(E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide](/img/structure/B11517231.png)
![6-methyl-7-(prop-2-en-1-yloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11517233.png)
